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Compound of Interest

Compound Name: But-3-yn-1-amine hydrochloride

Cat. No.: B1340743

Introduction

But-3-yn-1-amine hydrochloride (CAS: 88211-50-1) is a versatile building block in organic
and medicinal chemistry.[1] Its structure incorporates a terminal alkyne and a primary amine,
making it a valuable precursor for the synthesis of a wide range of molecules, including
heterocyclic compounds and potential pharmaceutical agents.[1] The presence of these two
functional groups provides unique opportunities for selective chemical modifications, such as
click chemistry reactions at the alkyne terminus and nucleophilic additions or substitutions at
the amine. As with any chemical reagent, unequivocal structural confirmation and purity
assessment are paramount. This guide provides an in-depth analysis of the core spectroscopic
techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS)—used to characterize But-3-yn-1-amine hydrochloride. The focus is not
merely on the data itself, but on the underlying principles that govern the spectral output,
thereby offering a framework for the analysis of similarly functionalized small molecules.

Molecular Structure and Spectroscopic Overview

The hydrochloride salt form significantly influences the spectroscopic properties of the
molecule, particularly those related to the amine group. The protonation of the nitrogen atom to
form an ammonium salt (-NH3+) alters the electronic environment of adjacent nuclei and the
vibrational modes of the N-H bonds.[2][3] Understanding this transformation is key to accurate

spectral interpretation.

Caption: Chemical structure and atom numbering of But-3-yn-1-amine hydrochloride.
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The following sections will detail the expected spectroscopic signatures for this molecule,
providing researchers with the necessary tools for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For But-3-yn-1-amine hydrochloride, both *H and 3C NMR provide
distinct, interpretable signals.

Expertise & Causality: Interpreting the NMR Spectra

The key to interpreting the NMR spectra lies in understanding the electronic effects of the two
primary functional groups.

e Terminal Alkyne (-C=CH): The sp-hybridized carbons and the attached acetylenic proton
have characteristic chemical shifts. The 1t-system of the alkyne creates magnetic anisotropy,
which influences nearby nuclei.

o Ammonium Group (-CH2-NHs*): The protonation of the amine creates a positively charged,
strongly electron-withdrawing ammonium group. This effect deshields adjacent protons and
carbons, causing their signals to appear further downfield (at a higher ppm value) compared
to the corresponding free amine.[2]

'H NMR Spectroscopy

The *H NMR spectrum is expected to show four distinct signals.
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solvent-

dependent.

Note: Predicted values are based on established principles of NMR spectroscopy. Actual
experimental values may vary based on solvent and concentration.[2][4]

3C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum is expected to display four signals corresponding to
the four unique carbon environments.

Predicted Chemical Shift ]
Carbon Label Rationale

(6, ppm)

Aliphatic carbon significantly
C-1 (-CH2-NHs*) ~35-40 deshielded by the adjacent
NHs* group.[4]

Standard aliphatic methylene
C-2 (-C-CH2-C-) ~18-23 b
carbon.

sp-hybridized carbon of the
C-3 (-C=CH) ~80 - 85 »
alkyne.

sp-hybridized terminal carbon
C-4 (=CH) ~70-75 of the alkyne, typically upfield
of the internal alkyne carbon.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of But-3-yn-1-amine hydrochloride in ~0.6 mL of a
suitable deuterated solvent (e.g., D20, DMSO-ds, or CD3OD). Deuterium oxide (D20) is an
excellent choice as the compound is a salt, but note that the NHs* protons will exchange with
deuterium and become invisible in the spectrum.[4] Using DMSO-de will allow for the
observation of all protons.

 Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
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o Data Acquisition:

o Acquire a *H NMR spectrum with a sufficient number of scans to achieve a good signal-to-
noise ratio.

o Acquire a proton-decoupled 13C NMR spectrum.

o Data Processing: Process the raw data (FID) using appropriate software. This includes
Fourier transformation, phase correction, baseline correction, and integration of the *H NMR
signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g.,
TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule by measuring the absorption of infrared radiation corresponding to molecular
vibrations.

Expertise & Causality: Interpreting the IR Spectrum

For But-3-yn-1-amine hydrochloride, the IR spectrum is dominated by features of the
ammonium ion and the terminal alkyne. The spectrum of the salt is markedly different from that
of the free primary amine.[3]

e Free Primary Amine (-NHz2): Would show two sharp-to-medium peaks (asymmetric and
symmetric N-H stretching) in the 3300-3500 cm~1 region.[5]

e Primary Ammonium Salt (-NHs*): The N-H stretches are replaced by a very broad and strong
absorption band, often spanning from 2800 to 3200 cm~1, which is characteristic of the
stretching vibrations in an ammonium ion.[3] This broad feature often has some finer
structure (combination bands) superimposed on it.
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Expected
Vibrational Mode Wavenumber Intensity Rationale
(cm™)
Characteristic stretch
=C-H Stretch ~3300 Strong, Sharp for a terminal alkyne
C-H bond.
Diagnostic feature of a
_ primary amine salt.[3]
N-H Stretch (in NH3™") 2800 - 3200 Strong, Very Broad

Overlaps with C-H

stretches.

Stretching vibrations

of the CH2 groups,
C-H Stretch (Aliphatic) 2850 - 2960 Medium often observed as

shoulders on the

broad N-H absorption.

Characteristic stretch
Weak to Medium, for a terminal alkyne
Sharp C=C bond. Its

intensity is variable.

C=C Stretch 2100 - 2140

Asymmetric bending
N-H Bend (in NHs*) 1560 - 1620 Medium (deformation) of the
NHs* group.[3]

Experimental Protocol: IR Spectroscopy

e Sample Preparation:

o KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade
potassium bromide (KBr). Grind the mixture to a fine powder and press it into a
transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal. This is a simpler and more common method.
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e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm~1. Acquire
a background spectrum of the empty sample compartment (or clean ATR crystal) first, which
is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, thereby confirming the molecular weight and offering structural clues.

Expertise & Causality: Interpreting the Mass Spectrum

Since the compound is a hydrochloride salt, a soft ionization technique like Electrospray
lonization (ESI) is ideal and will show the cationic form of the molecule. Electron lonization (EI)
would require the free base and would lead to more extensive fragmentation.

o Parent lon (ESI, Positive Mode): The analysis will detect the but-3-yn-1-ammonium cation,
[CaH7N + H]*, which is simply the protonated free base. Its m/z value will correspond to the
molecular weight of the free base (69.10 g/mol ) plus the mass of a proton.

o Expected [M+H]* = 70.06 m/z

» Fragmentation (El or CID): The fragmentation of aliphatic amines is dominated by alpha-
cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[6][7] This
process results in the formation of a stable, resonance-stabilized iminium cation.
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____________
- -
- ~
~

- ~
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But-3-yn-1-amine Cation
[M]*
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~ -
~~~~~~
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Caption: Predicted alpha-cleavage fragmentation of the But-3-yn-1-amine radical cation.
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lon Expected m/z Rationale

(ESI) The protonated molecule

[M+H]* 70.06
of the free base (C4H7N).

(El) Molecular ion of the free
base. As it contains one

[M]*+ 69.06 nitrogen atom, its mass is odd,
consistent with the Nitrogen
Rule.[6]

(El) The base peak resulting
from alpha-cleavage, with loss
[M-C3Hs]* 30.03 of a propargyl radical
(*CH2C=CH). The resulting
fragment is [CH2=NHz]".[6]

Experimental Protocol: Mass Spectrometry (ESI-MS)

e Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable
solvent such as methanol or a water/acetonitrile mixture.

e Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a
quadrupole, ion trap, or TOF analyzer).

o Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range
(e.g., 50-200 amu).

e Tandem MS (MS/MS): For structural confirmation, the [M+H]* ion (m/z 70) can be isolated
and subjected to collision-induced dissociation (CID) to generate a fragment spectrum, which
would be expected to show the characteristic amine fragments.

Workflow for Spectroscopic Analysis
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Caption: General workflow for the complete spectroscopic characterization of But-3-yn-1-
amine hydrochloride.

Conclusion

The comprehensive spectroscopic analysis of But-3-yn-1-amine hydrochloride relies on the
synergistic interpretation of NMR, IR, and MS data. Each technique provides a unique and
essential piece of the structural puzzle. NMR spectroscopy maps the precise carbon-hydrogen
framework, IR spectroscopy confirms the key functional groups (ammonium and terminal
alkyne), and mass spectrometry verifies the molecular weight and predictable fragmentation.
By understanding the principles behind the expected spectral features, researchers can
confidently identify this versatile building block and ensure its suitability for their synthetic
applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Characterization of But-3-yn-1-amine
Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1340743#spectroscopic-data-for-but-3-yn-1-amine-
hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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